molecular formula C16H8N2 B074266 9,10-Dicyanoanthracene CAS No. 1217-45-4

9,10-Dicyanoanthracene

Cat. No.: B074266
CAS No.: 1217-45-4
M. Wt: 228.25 g/mol
InChI Key: BIOPPFDHKHWJIA-UHFFFAOYSA-N
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Description

9,10-Dicyanoanthracene is an organic compound with the molecular formula C16H8N2. It is a derivative of anthracene, characterized by the presence of two cyano groups at the 9 and 10 positions of the anthracene ring. This compound is known for its yellow crystalline powder form and its ability to absorb visible light in the 400-500 nm range . It has garnered significant interest due to its applications in photoredox chemistry and its potential as a chromophore in various scientific fields .

Safety and Hazards

DCA is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

DCA has been suggested to be a promising chromophore for photoredox chemistry due to its nanosecond excited-state lifetime . It has also been used in the study of symmetric multi-branched electron donor–acceptor (DA) dyes, which are characterized by a large two-photon absorption cross-section resulting from a significant change in quadrupole moment upon photoexcitation .

Mechanism of Action

Target of Action

The primary target of 9,10-Dicyanoanthracene (DCA) is the electron-rich compounds . DCA acts as an electron acceptor in various chemical reactions .

Mode of Action

DCA absorbs visible light with a wavelength of 400500nm . This absorption of light energy allows DCA to act as an electron transfer agent . It can accept electrons from electron-rich compounds, such as dibenzothiophene (DBT) molecules in diesel . The electron transfer process results in the formation of radical ions .

Biochemical Pathways

The excited-state dynamics of the radical anion of DCA, produced by photoinduced electron transfer, has been studied . The excited radical ions are characterized by a 3–5 ps lifetime, due to efficient non-radiative deactivation to the ground state . The decay pathway most probably involves D1/D0 conical intersection(s), whose presence is favored by the enhanced flexibility of the radical anions relative to their neutral counterparts .

Pharmacokinetics

Its solubility in many organic solvents suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

The electron transfer from DBT molecules to DCA results in the formation of DBT radicals . These radicals are then oxidized by air to form sulfoxide and sulfone compounds . This process is used for oxidative desulfurization of diesel .

Action Environment

The action of DCA is influenced by environmental factors such as light and the presence of other compounds. DCA absorbs visible light with a wavelength of 400500nm , which is necessary for its action as an electron transfer agent. The presence of electron-rich compounds, such as DBT molecules in diesel, is also necessary for DCA to perform its function .

Preparation Methods

The synthesis of 9,10-Dicyanoanthracene typically involves the reaction of anthracene with cyanogen bromide in the presence of a catalyst. The reaction conditions often include the use of a solvent such as pyridine and a temperature range of 80-100°C. The product is then recrystallized from pyridine to obtain pure this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9,10-Dicyanoanthracene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include cyanogen bromide, hydroxides, methoxides, and various solvents like acetonitrile and methanol. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

9,10-Dicyanoanthracene can be compared with other cyanoanthracene derivatives, such as:

The uniqueness of this compound lies in its ability to act as a highly efficient photoredox catalyst and its specific absorption properties in the visible light range.

Properties

IUPAC Name

anthracene-9,10-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOPPFDHKHWJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061628
Record name 9,10-Anthracenedicarbonitrile
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Molecular Weight

228.25 g/mol
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CAS No.

1217-45-4
Record name 9,10-Dicyanoanthracene
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Record name 9,10-Anthracenedicarbonitrile
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Record name 9,10-Dicyanoanthracene
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Synthesis routes and methods

Procedure details

⅕ of a 4-toluenesulfonic acid solution (PTSA H2O, 43.28 g; 0.228 mol) in CH3CN (400 mL) was added to a solution of the aziridine obtained at the previous step (229.13 g; GC 89%; 0.805 mol) and 9,10-dicyanoanthracene (DCA) (1.69 g; 7.40 mmol) in CH3CN (4.5 L). After 45 min, the remaining acid catalyst was added drop by drop to the reaction mixture in 6 hours, by means of the syringe pump. After 7.5 hours, heating and lighting were stopped. After 18 hours, water (0.5 L) and solid K2CO3 (40 g) were added with strong stirring. The organic solvent was evaporated off and the aqueous phase was extracted with CHCl3. The combined organic phases were washed with buffer 0.1M KH2PO4/K2HPO4 at pH 7 (0.5 L), then dried over MgSO4. The crude oil resulting from the evaporation of the solvent (272.5 g) was purified by flash chromatography (CH3Cl/CH3OH/25% NH4OH (w/w) 1000:13:3 (v/v)), thereby obtaining the desired compound (51.64 g; 51.0 mmol).
Name
Quantity
4.5 L
Type
reactant
Reaction Step One
Quantity
43.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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